(Dibutylsulfamoyl)amine

Description

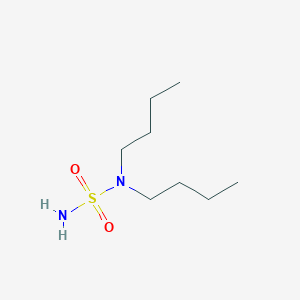

Structure

2D Structure

Properties

IUPAC Name |

1-[butyl(sulfamoyl)amino]butane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2O2S/c1-3-5-7-10(8-6-4-2)13(9,11)12/h3-8H2,1-2H3,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJCHJJDYIRWMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dibutylsulfamoyl Amine and Its Analogues

Classical and Conventional Synthetic Routes to Sulfamoyl Amines

Traditional methods for the synthesis of sulfamoyl amines have long been established and are still widely employed due to their reliability and simplicity. These routes typically involve the reaction of activated sulfur electrophiles with amine nucleophiles.

The most common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A variety of bases can be used, with pyridine and triethylamine being common choices. cbijournal.com The reaction is versatile and can be applied to a wide range of amine and sulfonyl chloride substrates. cbijournal.com For instance, the synthesis of N-phenylbenzenesulfonamide can be achieved with an 85% yield by reacting aniline and benzenesulfonyl chloride in diethyl ether at 0 °C. cbijournal.com Microwave-assisted synthesis has also been explored as an environmentally friendly approach, often proceeding in high yields without the need for a solvent or catalyst.

The general reaction scheme for the sulfonylation of an amine with a sulfonyl chloride is as follows:

RSO₂Cl + R'₂NH → RSO₂NR'₂ + HCl

To drive the reaction to completion, a base is added to scavenge the HCl produced.

Table 1: Examples of Bases and Solvents in Sulfonyl Chloride-Mediated Amination

| Base | Solvent | Typical Yield | Reference |

| Pyridine | Dichloromethane | 92% | cbijournal.com |

| Triethylamine | Tetrahydrofuran (THF) | 86% | cbijournal.com |

| Sodium Hydride | DMF/THF | 72-96% | cbijournal.com |

| None (Microwave) | Solvent-free | Excellent |

The formation of the sulfonamide bond via the reaction of an amine with a sulfonyl chloride is a classic example of a nucleophilic substitution reaction. In this process, the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. youtube.com The reaction mechanism is analogous to nucleophilic acyl substitution. youtube.com Theoretical studies on the nucleophilic substitution at a sulfonyl center have been conducted to understand the potential energy surface of these reactions. acs.org For the reaction of ammonia with methanesulfonyl chloride, a double well potential energy surface is observed, indicative of a direct displacement mechanism. acs.org

Factors influencing the rate and efficiency of this nucleophilic substitution include the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride. Steric hindrance around the amine nitrogen or the sulfur atom can also impede the reaction. The choice of solvent is also crucial, as it can influence the solubility of the reactants and the stability of the transition state.

Modern and Advanced Synthetic Strategies

In recent years, the development of novel synthetic methods has been a major focus in organic chemistry. For the synthesis of sulfamoyl amines and their analogues, transition metal catalysis has emerged as a powerful tool, offering new pathways with improved efficiency and selectivity.

Transition metal catalysts, particularly those based on rhodium and palladium, have revolutionized the synthesis of complex organic molecules. These catalysts can facilitate reactions that are difficult or impossible to achieve through traditional methods.

Rhodium complexes have been shown to be effective catalysts for the synthesis of a variety of organosulfur compounds. thieme-connect.comelsevierpure.com These catalysts can efficiently cleave S-S bonds in disulfides and transfer the resulting organothio groups to other organic molecules. elsevierpure.commdpi.com While much of the research has focused on the formation of C-S bonds, the principles of rhodium catalysis can be extended to the formation of other bonds involving sulfur. mdpi.com Rhodium-catalyzed reactions often proceed under mild conditions and can be reversible, allowing for chemical equilibria and interconversion reactions. elsevierpure.comnih.gov The use of transition-metal catalysts provides a new method for activating sulfur under mild conditions, which is a desirable alternative to traditional methods that often require high temperatures or harsh reagents. thieme-connect.com

Palladium-catalyzed C-H functionalization has emerged as a powerful strategy for the direct conversion of C-H bonds into C-N, C-S, and other bonds. nih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and efficient syntheses. nih.gov A common strategy involves the use of a directing group, which binds to the palladium catalyst and delivers it to a specific C-H bond in the substrate, thereby controlling the site of functionalization. nih.govnih.gov This methodology has been successfully applied to the formation of C-N bonds, which are prevalent in biologically active molecules. nih.gov

Palladium-catalyzed C-H amination can be achieved using a variety of nitrogen sources. For example, electron-deficient primary amides, such as carbamates and sulfonamides, have been used as "NHR" sources in the functionalization of sp² and sp³ C-H bonds. nih.gov The catalytic cycle typically involves a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) pathway. nih.gov Recent advances have also focused on the development of asymmetric C-H functionalization, allowing for the construction of chiral molecules with high enantiomeric excess. nih.gov

Transition Metal-Catalyzed Syntheses

Cobalt(II)-Based Metalloradical Catalysis for Cyclic Sulfamides

A significant advancement in the synthesis of cyclic sulfamides involves the use of Cobalt(II)-based metalloradical catalysis (MRC). This approach provides an effective pathway for the intramolecular 1,5-C–H amination of sulfamoyl azides, leading to the formation of strained five-membered cyclic sulfamides. rsc.orgscispace.com The reaction proceeds under neutral and non-oxidative conditions, offering a direct method where nitrogen gas is the sole byproduct. rsc.orgresearchgate.net This catalytic system is notable for its applicability to various C(sp³)–H bonds and its high tolerance for different functional groups. rsc.orgscispace.com

The unique reactivity and selectivity observed in this Co(II)-catalyzed process are ascribed to the underlying radical mechanism of MRC. rsc.orgnih.gov Cobalt(II) complexes of porphyrins, which are stable metalloradicals, have emerged as a distinct class of catalysts for C–H amination through a single-electron radical mechanism. scispace.comproquest.com The process is initiated by the activation of sulfamoyl azides by the Co(II) complex, which then facilitates the intramolecular C–H amination. nih.govnih.gov This method has proven successful in overcoming the challenges associated with forming strained 5-membered rings, a feat not readily achieved with other metal-based catalytic systems. scispace.comnih.gov

Research has demonstrated that a metalloradical complex, [Co(P1)], is a particularly effective catalyst for activating a wide array of sulfamoyl azides for intramolecular 1,5-amination across different types of C(sp³)–H bonds. nih.gov This includes reactions at benzylic C–H bonds and α-C(sp³)–H bonds of heteroaromatic rings like furan and thiophene. nih.gov The success of this system is linked to the stabilization of the key α-Co(III)-aminyl radical intermediates. scispace.com

| Substrate Type | Product Yield (%) | Reference |

| Benzylic C–H bonds (varied electronics) | High | nih.gov |

| α-C(sp³)–H bonds of furan | High | nih.gov |

| α-C(sp³)–H bonds of thiophene | High | nih.gov |

| Allylic C-H bond (stigmasterol derivative) | 70% | researchgate.net |

C-H Functionalization Methodologies

Direct functionalization of otherwise unreactive C-H bonds represents one of the most efficient strategies for molecular diversification. rsc.org In the context of sulfonamide synthesis, significant progress has been made in developing site-selective methods for C(sp³)–H functionalization.

Site-Selective C(sp³)–H Functionalization

The targeted functionalization of unactivated C(sp³)–H centers is a formidable challenge in organic synthesis. nih.govresearchgate.net A powerful strategy has emerged utilizing the synergistic combination of photoredox catalysis and hydrogen atom transfer (HAT) catalysis. nih.govresearchgate.net This dual catalytic approach enables the sulfonamide group to direct the functionalization of remote C(sp³)–H bonds. nih.gov

The mechanism involves the generation of N-centered radicals from the free N–H bond of the sulfonamide through a stepwise electron/proton transfer event. nih.gov These key intermediates then trigger an intramolecular 1,5-hydrogen atom transfer (1,5-HAT), which relocates the radical to a carbon center. nih.govresearchgate.net This process forms a nucleophilic carbon-centered radical, which can then participate in a variety of bond-forming reactions, including heteroarylation, alkylation, amination, and cyanation. nih.govresearchgate.net This method is valued for its broad reaction scope, high functional group compatibility, and operational simplicity under mild, redox-neutral conditions. nih.govresearchgate.net It avoids the need for noble metals and stoichiometric oxidants, making it an atom- and step-economical process. nih.govresearchgate.net

Intramolecular C(sp³)–H Radical Amination

Intramolecular C(sp³)–H radical amination is a cornerstone of modern synthetic chemistry for constructing N-heterocycles. nih.gov The Cobalt(II)-based metalloradical catalysis (MRC) system is a prime example of this methodology's successful application in synthesizing cyclic sulfamides. rsc.orgscispace.com This catalytic process activates sulfamoyl azides for enantioselective radical amination of C(sp³)–H bonds, affording chiral heterocyclic sulfamides in high yields. nih.gov

The reaction proceeds via a stepwise radical pathway, which accounts for its unique reactivity and stereoselectivity. nih.gov The Co(II)-based system operates efficiently under neutral, non-oxidative conditions at room temperature, showcasing a high degree of functional-group tolerance and chemoselectivity. scispace.comnih.gov A key feature of this method is its ability to perform a challenging 1,5-C(sp³)–H amination to construct strained five-membered cyclic sulfamides, a transformation that has been difficult to achieve with other catalytic systems. scispace.comnih.gov The process is highly efficient, generating nitrogen gas as the only byproduct, and its effectiveness is attributed to the underlying radical mechanism involving a Co(III)-aminyl radical intermediate. scispace.comresearchgate.net

Sustainable and Green Chemistry Approaches

In line with the principles of sustainable chemistry, significant efforts have been directed toward developing environmentally benign synthetic methods for organosulfur compounds. These approaches focus on minimizing waste and avoiding hazardous substances by using eco-friendly solvents, reagents, and catalysts.

Eco-Friendly Solvents and Reagents in Organosulfur Synthesis

Conventional organic solvents, often derived from petroleum, are a major source of chemical pollution due to their toxicity and volatility. nih.gov Green chemistry promotes the use of alternative solvents that are biodegradable, have low toxicity, high boiling points, and are easily recyclable. nih.gov

Water is considered one of the greenest solvents due to its availability, non-toxicity, and safety. arkat-usa.org It has been successfully used as a medium for synthesizing various sulfur-containing heterocycles, such as 2-aminothiophenes and thiazoles, often without the need for a catalyst. arkat-usa.orgmdpi.com

Ionic Liquids (ILs) are organic salts that are liquid at low temperatures. Their negligible vapor pressure, high polarity, and non-flammability make them attractive alternatives to volatile organic compounds. nih.govmdpi.com In some cases, ILs can act as both the solvent and the catalyst, as seen in the Gewald synthesis of 2-aminothiophenes. mdpi.com

Polyethylene Glycol (PEG) is another green solvent that is biodegradable, non-toxic, and recyclable. arkat-usa.orgmdpi.com PEG-400, for instance, has been employed as a reusable solvent and catalyst for the synthesis of 2-amino-4H-chromenes and benzimidazole-based thiazoles. arkat-usa.org

Supercritical Carbon Dioxide (scCO₂) is a non-toxic, non-flammable, and environmentally benign solvent. nih.govresearchgate.net It offers a sustainable medium for various chemical reactions, including those involving biocatalysis. researchgate.net

Biocatalytic and Biosynthetic Engineering for Organosulfur Compounds

Biocatalysis utilizes enzymes—nature's catalysts—to perform chemical transformations. rss.jo This approach offers numerous advantages over traditional chemical catalysis, including high catalytic efficiency, outstanding selectivity (chemo-, regio-, and enantio-), and mild reaction conditions (ambient temperature and pressure, neutral pH). rss.jonih.gov

Enzymes are intrinsically chiral and can be used for the stereoselective synthesis of chiral organosulfur compounds, such as sulfoxides. researchgate.netox.ac.uk For example, flavin-dependent cycloalkanone monooxygenases have demonstrated broad utility in the enantioselective oxidation of organic sulfides. ox.ac.uk

A significant challenge in enzymatic sulfation reactions is the reliance on the expensive and unstable cofactor 3′-phosphoadenosine 5′-phosphosulfate (PAPS). nih.gov Biosynthetic engineering provides a solution through the development of multienzyme systems that allow for the in situ synthesis and regeneration of PAPS. nih.gov For instance, a modular biocatalytic system has been designed where the bifunctional enzyme PAPS synthase 1 (PAPSS1) is used to generate PAPS from ATP and sulfate. nih.gov This PAPS generation module can then be coupled with a sulfotransferase enzyme, such as chondroitin 4-O-sulfotransferase (C4ST-1), to perform the desired sulfation reaction, creating a self-sufficient biocatalytic cascade. nih.gov This integrated approach enhances the sustainability and economic viability of enzymatic processes for producing complex organosulfur compounds. nih.gov

Click Chemistry in Sulfamide (B24259) Synthesis

Click chemistry provides a powerful platform for the efficient and reliable synthesis of complex molecules from simple, modular building blocks. Its application in sulfamide synthesis has led to the development of robust methods for creating S-N bonds.

Sulfur(VI) Fluorine Exchange (SuFEx) Click Reactions

Sulfur(VI) Fluorine Exchange (SuFEx) has been established as a next-generation click chemistry reaction, valued for its reliability and broad applicability in synthesizing sulfonyl-containing compounds, including sulfamides. rhhz.net This methodology is centered on the unique reactivity of the S(VI)-F bond, which, despite its high stability, can be activated to react with nucleophiles like primary amines to form strong S-N covalent linkages. rhhz.netnih.gov

The core of SuFEx chemistry lies in the exchange of a fluoride atom on a sulfur(VI) hub, such as sulfuryl fluoride (SO2F2) or aryl sulfonyl fluorides (R-SO2F), with a nucleophile. nih.govresearchgate.net Unlike their sulfonyl chloride counterparts, which can be prone to reductive collapse to S(IV) species, sulfur(VI) fluorides react cleanly via a substitution pathway. researchgate.net This resistance to reduction and high thermodynamic stability make sulfonyl fluorides exceptionally stable precursors that are compatible with a wide range of reaction conditions. rhhz.net

The SuFEx reaction is characterized by several key advantages:

High Efficiency: The reactions proceed with high yields and selectivity.

Stability: Sulfonyl fluoride reagents are stable to thermolysis and resistant to reduction.

Biocompatibility: The reaction can often be performed in aqueous environments, making it suitable for biological applications. jk-sci.combldpharm.com

Modularity: SuFEx allows for the rapid assembly of diverse molecular structures from a set of modular starting materials, which is highly advantageous in drug discovery and materials science. rhhz.netjk-sci.com

For sulfamide synthesis, a primary amine can react with an iminosulfur oxydifluoride hub (R-N=(O=)S(F)2) in the presence of an aqueous buffer. This reaction can be remarkably fast, often completing within minutes at near-room temperature. jk-sci.com The process is facilitated by the special interaction between the fluoride leaving group and protons or silyl groups, which stabilizes the fluoride ion and drives the reaction forward. nih.govbldpharm.com This controllable ligation chemistry has been successfully applied to connect diverse molecular modules, demonstrating its versatility. nih.govdigitellinc.com The development of accelerated SuFEx click chemistry (ASCC) methods, using catalysts like hindered guanidine bases, has further improved efficiency, allowing for lower catalyst loadings and significantly reduced reaction times. nih.gov

Optimization of Reaction Conditions and Yields

Solvent Effects on Sulfamoylation Reactions

The solvent is a critical parameter in sulfamoylation, influencing reaction rates and yields by stabilizing reactants and transition states. The choice of solvent can dramatically alter the outcome of the reaction. For instance, the use of polar aprotic solvents such as N,N-dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP) has been shown to significantly accelerate the sulfamoylation of hydroxyl groups. researchgate.net In some cases, DMA can act as a nucleophilic catalyst to promote the sulfonylation event. researchgate.net In contrast, using N,N-dimethylformamide (DMF) as a solvent in the presence of a base has been reported to result in low yields due to the decomposition of the sulfamoyl reagent. researchgate.net

Recent advancements have explored the use of sustainable and reusable deep eutectic solvents (DESs), such as choline chloride/glycerol (ChCl/Gly) and choline chloride/urea (ChCl/urea), for sulfonamide synthesis. uniba.it These solvents have enabled reactions between amines and sulfonyl chlorides to proceed in high yields at room temperature under aerobic conditions, highlighting an environmentally responsible approach. uniba.it The outcome of these reactions often depends on the competition between the rate of product formation and the hydrolysis of the sulfonyl chloride, a process that is also influenced by the specific DES used. uniba.it

The polarity of the solvent is a key factor; an increase in solvent polarity can accelerate reactions where a charge is developed in the activated complex. wikipedia.org The dielectric constant of the solvent can also influence acid-base equilibria, which is relevant when bases are used to scavenge HCl generated during the reaction. uniba.itwikipedia.org

Below is a table summarizing the effect of different solvents on sulfamoylation reactions.

| Solvent | Typical Base/Catalyst | Key Observation | Yield | Reference |

| N,N-Dimethylacetamide (DMA) | None or DMAP | Accelerates reaction; can act as a catalyst. | High (up to 96%) | researchgate.net |

| 1-Methyl-2-pyrrolidone (NMP) | None | Accelerates reaction. | High | researchgate.net |

| Acetonitrile (ACN) | DMA (as additive) | No reaction observed without the addition of DMA. | N/A | researchgate.net |

| Choline Chloride/Glycerol (DES) | None | Sustainable; reaction proceeds at room temperature. | Up to 97% | uniba.it |

| Choline Chloride/Urea (DES) | None | Sustainable; reaction proceeds at room temperature. | Generally lower than ChCl/Gly | uniba.it |

| Water / Ethanol | None | Used in electrochemical synthesis. | - | researchgate.net |

| Dichloromethane, Dioxane | Et3N or Pyridine | Traditional volatile organic compounds (VOCs). | - | uniba.it |

This table is for illustrative purposes and yields are highly dependent on specific substrates and reaction conditions.

Catalyst and Reagent Stoichiometry Optimization

The efficiency of sulfamoylation is heavily influenced by the choice and amount of catalysts and reagents. The stoichiometry, or the molar ratio of reactants, must be carefully controlled to maximize product yield and minimize side reactions. Research has shown that for the sulfamoylation of a hydroxyl group with sulfamoyl chloride, using 2 equivalents of the sulfamoyl chloride is often sufficient to drive the reaction to completion. researchgate.net

The choice of base or catalyst is also critical. While some reactions can proceed without a base, the addition of a catalyst can lead to significantly higher yields under milder conditions. researchgate.net For example, 4-(dimethylamino)pyridine (DMAP) has been employed effectively as a base in sulfamoylation, leading to a 96% yield in one reported case. researchgate.net Other bases like triethylamine and sodium hydride are also commonly used. researchgate.net

More advanced catalytic systems have been developed to improve selectivity and efficiency. A catalytic method using N-methylimidazole (NMI) with electron-deficient aryl sulfamates as sulfamoyl group transfer reagents has been reported. organic-chemistry.org This system operates under mild conditions and shows excellent selectivity for primary over secondary alcohols. organic-chemistry.org Similarly, boronic acid and organotin catalysts have been used to achieve site-selective sulfamoylation of hydroxyl groups in complex molecules like carbohydrates, demonstrating a high degree of control. nih.govscholaris.ca For certain palladium-catalyzed reactions, catalyst loadings as low as 2.5 mol% have been sufficient for gram-scale synthesis. thieme-connect.com

The optimization process often involves screening various catalysts and adjusting their loading, as well as modifying the equivalents of the primary reagents to find the ideal balance for a specific transformation. nih.gov

| Catalyst/Base | Reagent System | Key Feature | Catalyst Loading | Reference |

| 4-(Dimethylamino)pyridine (DMAP) | Sulfamoyl chloride | High yields under mild conditions. | Stoichiometric | researchgate.net |

| N-Methylimidazole (NMI) | Aryl sulfamates | Catalytic; high selectivity for 1° alcohols. | Catalytic | organic-chemistry.org |

| Boronic Acid | Boc-protected sulfamoylating agent | Site-selective for cis-diols in pyranosides. | Catalytic | nih.govscholaris.ca |

| Organotin Catalyst | Boc-protected sulfamoylating agent | Site-selective for trans-diol groups in pyranosides. | Catalytic | nih.govscholaris.ca |

| Palladium Catalyst | Arylboronic acids and K2S2O5 | Used for synthesis of cyclic sulfonamides. | 2.5 mol% | thieme-connect.com |

| Copper(I) Iodide (CuI) | Arylboronic acids and sulfonyl azides | Room temperature synthesis. | Catalytic | researchgate.net |

This table illustrates various catalytic systems; specific conditions may vary.

Temperature and Pressure Influence on Synthesis Pathways

Temperature and pressure are fundamental physical parameters that can significantly influence the rate, pathway, and outcome of a chemical synthesis. In the context of sulfamide and sulfonamide synthesis, these factors are controlled to optimize yield and selectivity.

Most standard laboratory syntheses of sulfonamides, such as the reaction of sulfonyl chlorides with amines, are conducted at ambient pressure. researchgate.netnih.gov The primary focus is typically on temperature control. Many procedures are performed at room temperature to ensure mild reaction conditions and preserve sensitive functional groups. researchgate.netresearchgate.net For instance, the iodine-mediated coupling of sodium sulfinates and amines proceeds readily at room temperature. researchgate.net

However, temperature can be a critical variable to adjust. In some cases, cooling the reaction mixture is necessary to control exothermic processes or to improve selectivity. One novel synthesis of primary sulfonamides identified -78 °C as the optimal temperature, with increases in temperature leading to lower yields. acs.org Conversely, elevated temperatures can be used to accelerate slow reactions, although this must be balanced against the potential for thermal decomposition of reactants, reagents, or products. The degradation of sulfonamides, for example, has been shown to increase at higher temperatures in certain environments. researchgate.netnih.gov

The influence of temperature is rooted in chemical kinetics, where an increase in temperature generally increases the rate of reaction. However, it can also increase the rates of undesired side reactions. Therefore, the optimal temperature for a given synthesis is a compromise that maximizes the formation of the desired product while minimizing byproducts. nih.gov Electrochemical synthesis methods often offer the advantage of operating at room temperature and pressure, using an applied potential as the driving force instead of thermal energy. researchgate.net

| Reaction Type | Temperature Condition | Pressure | Rationale / Observation | Reference |

| Sulfonyl chloride + Amine | Room Temperature | Ambient | Standard, mild conditions for many syntheses. | nih.gov |

| Electrochemical Synthesis | Room Temperature | Ambient | Energy supplied by electricity, not heat. | researchgate.net |

| Grignard + t-BuONSO | -78 °C | Ambient | Optimal for yield; higher temperatures decreased yield. | acs.org |

| Iodine-mediated Coupling | Room Temperature | Ambient | Reaction proceeds efficiently without heating. | researchgate.net |

| Aerobic Incubation (Degradation) | 30 °C to 60 °C | Ambient | Higher temperatures can increase degradation rate. | nih.gov |

This table summarizes typical temperature and pressure conditions for various sulfonamide-related reactions.

Mechanistic Investigations of Dibutylsulfamoyl Amine Reactions

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of (Dibutylsulfamoyl)amine are largely dictated by the nature of the reactants and reaction conditions. While specific mechanistic studies on this compound are not extensively documented, analogies can be drawn from the well-established chemistry of related sulfamoyl compounds and amines.

Reactions involving the sulfamoyl group often proceed through intermediates where the sulfur atom is subject to nucleophilic attack. For instance, in reactions with strong nucleophiles, a tetrahedral intermediate is likely formed at the sulfur center before the displacement of a leaving group. The stability and fate of such intermediates are influenced by the electronic and steric properties of the substituents on the sulfur and nitrogen atoms.

Computational studies on related sulfonamide systems suggest that the reaction pathways can be complex, with the potential for multiple competing mechanisms. mdpi.com The identification of specific intermediates often requires advanced spectroscopic techniques and computational modeling to map the potential energy surface of the reaction.

Reactivity of the Sulfamoyl Group and Amine Functionality

The reactivity of this compound is characterized by the dual nature of its functional groups: the sulfamoyl moiety and the terminal amine.

Nucleophilic Reactivity of Nitrogen Atoms

This compound possesses two nitrogen atoms with distinct nucleophilic characteristics. The terminal primary amine nitrogen is generally considered more nucleophilic than the nitrogen of the sulfamoyl group. The lone pair of electrons on the sulfamoyl nitrogen is delocalized by the powerful electron-withdrawing sulfonyl group, reducing its availability for nucleophilic attack.

In contrast, the terminal amine nitrogen's lone pair is more localized, making it a more potent nucleophile. The general trend for the nucleophilicity of amines is secondary amines > primary amines > ammonia, influenced by both electronic and steric factors. masterorganicchemistry.com The dibutyl substitution on the sulfamoyl nitrogen also contributes significant steric hindrance, further diminishing its nucleophilic potential.

Table 1: Comparison of Nitrogen Atom Nucleophilicity in this compound

| Nitrogen Atom | Functional Group | Relative Nucleophilicity | Influencing Factors |

| Terminal Nitrogen | Primary Amine | Higher | Localized lone pair, less steric hindrance. |

| Sulfamoyl Nitrogen | Sulfamoyl | Lower | Electron-withdrawing sulfonyl group, steric hindrance from butyl groups. |

Acid-Base Properties and Protonation Equilibria

The basicity of the nitrogen atoms in this compound also differs significantly. The terminal amine is the more basic site and will be preferentially protonated in the presence of an acid. The pKa of the conjugate acid of a typical primary amine is around 10-11.

The sulfamoyl nitrogen is considerably less basic due to the electron-withdrawing nature of the adjacent sulfonyl group. The pKa of N,N-dimethylsulfamide is predicted to be around 11.41, indicating the acidity of the N-H proton. chemicalbook.com This suggests that under strongly basic conditions, the sulfamoyl N-H proton can be removed. The protonation equilibrium will, therefore, heavily favor the protonation of the terminal amine nitrogen under most acidic conditions.

Advanced Mechanistic Concepts

Beyond classical nucleophilic and acid-base reactions, the chemistry of this compound can involve more advanced mechanistic pathways, including radical reactions and electron transfer processes.

Radical Reaction Mechanisms in Organosulfur Chemistry

While less common than ionic reactions, radical mechanisms play a significant role in organosulfur chemistry. Radical reactions are typically initiated by heat, light, or a radical initiator. libretexts.org In the context of sulfamoyl compounds, radical intermediates can be generated, leading to a variety of transformations. These reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org

For instance, the homolytic cleavage of a bond adjacent to the sulfamoyl group could generate a sulfur-centered or carbon-centered radical. The stability of these radical intermediates would dictate the subsequent reaction pathway. Radical cyclization reactions are also a possibility if an appropriate unsaturated moiety is present in the molecule. nih.gov

Electron Transfer Processes and Redox Chemistry

Single electron transfer (SET) processes can initiate reactions of amines and sulfur compounds. iscience.iniscience.in Amines, with their lone pair of electrons, can act as single electron donors. iscience.in The redox potential of the amine and the presence of a suitable electron acceptor are key factors in determining the feasibility of a SET event.

In the case of this compound, the terminal amine is the more likely site for single electron donation. An SET from the amine to an acceptor would generate a radical cation, which could then undergo further reactions such as fragmentation or reaction with other species. The electrochemical synthesis of sulfonamides from thiols and amines involves the generation of aminium radical intermediates through an electron transfer process, highlighting the relevance of redox chemistry in this area.

Inner-Sphere Electron Shuttling in Catalysis

Inner-sphere electron transfer (ISET) is a redox mechanism where an electron moves between two metal centers through a bridging ligand that is covalently bonded to both. wikipedia.org This creates a strong electronic interaction between the oxidant and the reductant. wikipedia.org The process involves three main steps: the formation of the bridged complex, the electron transfer event through the bridge, and the separation of the successor complexes. davuniversity.org The nature of the bridging ligand is crucial, as it must be capable of conveying electrons, typically by possessing more than one lone pair of electrons to coordinate with both redox centers. wikipedia.org

In the context of catalysis, this mechanism can be facilitated by organosulfur compounds. nih.gov While direct evidence of this compound acting as an inner-sphere electron shuttle is not available, cooperative catalytic systems involving tailored organosulfur catalysts have been shown to operate via inner-sphere manifolds. nih.gov These catalysts can selectively shuttle electrons between a photocatalyst and a radical intermediate, guiding the reaction toward the desired product and avoiding competing side reactions like substrate oxidation. nih.gov This type of mechanism is distinct from outer-sphere electron transfer, where electrons transfer between species that are not directly connected by a covalent bond. wikipedia.org The formation of the bridged intermediate in inner-sphere pathways often makes the process enthalpically more favorable than outer-sphere transfers, though it can be entropically less favorable due to the increased order required. wikipedia.org

Selectivity Control in Sulfamoyl Amine Transformations

Controlling selectivity—the preferential formation of one product over others—is a fundamental goal in chemical synthesis. For transformations involving sulfamoyl amines, this control is categorized into regioselectivity, chemoselectivity, and stereoselectivity.

Regioselectivity refers to the preference of a reaction to occur at one specific position or region of a molecule over another, leading to the formation of one constitutional isomer as the major product. masterorganicchemistry.com For example, in the N-alkylation of tautomerizable heterocyclic systems, the choice of solvent and base can significantly influence whether substitution occurs at one nitrogen atom versus another, thereby controlling the regiochemical outcome. beilstein-journals.orgmdpi.com While specific studies on this compound are scarce, research on related structures shows that factors like steric hindrance and electronic properties, dictated by substrates and reagents, are key to achieving high regioselectivity. nih.gov

Chemoselectivity is the selective reactivity of one functional group in the presence of other functional groups. nih.gov Controlling chemoselectivity allows for the modification of a specific part of a complex molecule without protecting other reactive sites. This can be modulated by carefully choosing the catalyst, solvent, and reaction temperature. nih.gov For instance, in reactions involving sulfamoyl compounds, a catalyst might preferentially activate one C-H or N-H bond over others, directing the transformation to a specific site. Cooperative catalysis, such as the combination of organosulfur compounds with photoredox catalysts, can exhibit high functional group compatibility and chemoselectivity, enabling C(sp³)-N coupling even with easily oxidizable arylamines. nih.gov

The table below illustrates hypothetical examples of how reaction conditions can influence selectivity in the functionalization of a generic sulfamoyl amine derivative.

| Catalyst System | Solvent | Temperature (°C) | Major Product Type | Selectivity Type |

| Palladium(II) Acetate / Ligand A | Toluene | 80 | N-Alkylation | Chemoselective |

| Rhodium(III) Acetate Dimer | Dichloromethane | 40 | C-H Activation at Site 1 | Regioselective |

| Iridium Photocatalyst / Base | Acetonitrile | 25 | C-H Activation at Site 2 | Regioselective |

| Copper(I) Iodide / Ligand B | DMSO | 60 | N-Arylation | Chemoselective |

This table is illustrative and based on general principles of catalytic selectivity, not on specific experimental data for this compound.

Stereoselectivity describes a reaction in which one stereoisomer is formed preferentially over others. masterorganicchemistry.com When this is achieved using a chiral catalyst or auxiliary to produce an enantiomerically enriched product, the process is known as asymmetric synthesis. Chiral amines and their derivatives are cornerstones of asymmetric synthesis, serving as catalysts, ligands, or chiral building blocks. yale.edusigmaaldrich.com

While this compound itself is not chiral, related sulfur-containing functional groups, particularly the sulfinyl group, have been extensively used to control stereochemistry. For example, tert-butanesulfinamide (tBS) is a widely used chiral amine reagent that enables the highly stereoselective synthesis of a vast range of chiral amines from simple carbonyl compounds. nih.gov The sulfinyl group acts as a powerful chiral auxiliary, directing nucleophilic addition to one face of the imine double bond, thereby establishing a new stereocenter with high fidelity. nih.govrsc.org

The general success of related sulfinamides in controlling stereoselectivity suggests that chiral derivatives of sulfamoyl amines could potentially be developed for asymmetric transformations. The principles of stereocontrol would likely depend on the steric and electronic properties of the chiral sulfamoyl group to create a biased environment that favors the formation of one stereoisomer.

The following table presents representative data from the literature on the use of a chiral sulfinamide auxiliary in asymmetric synthesis, illustrating the high degree of stereoselectivity that can be achieved.

| Electrophile (Imine) | Nucleophile | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) of Product |

| N-sulfinyl imine of Benzaldehyde | Ethylmagnesium bromide | 98:2 | >99% |

| N-sulfinyl imine of Acetophenone | Methylmagnesium bromide | 96:4 | 98% |

| N-sulfinyl imine of 2-Naphthaldehyde | Vinylmagnesium bromide | 95:5 | >99% |

| N-sulfinyl imine of Cyclohexanone | Phenylmagnesium bromide | 94:6 | 97% |

This table is based on established results for N-tert-butanesulfinyl imines to demonstrate the principle of stereoselectivity directed by a sulfur-nitrogen chiral auxiliary.

Theoretical and Computational Chemistry of Dibutylsulfamoyl Amine

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for elucidating the three-dimensional structure and electronic properties of molecules like (Dibutylsulfamoyl)amine.

Molecular Geometry: Calculations would begin with geometry optimization to determine the most stable conformation of the molecule. This would involve calculating key bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the geometry around the sulfur and nitrogen atoms of the sulfamoyl group and the conformation of the two butyl chains. It is anticipated that the butyl groups would adopt staggered conformations to minimize steric hindrance.

Electronic Properties and Reactivity Descriptors: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be essential. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For a sulfamoyl amine, the oxygen atoms of the sulfonyl group are expected to be regions of high negative potential (red/yellow), making them susceptible to electrophilic attack, while the amine proton would represent a region of positive potential (blue).

Table 4.1: Hypothetical Calculated Reactivity Descriptors for this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating capability. |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 8.7 eV | Suggests high kinetic stability. |

| Dipole Moment | 3.5 D | Indicates a polar molecule. |

| Ionization Potential | 7.5 eV | Energy required to remove an electron. |

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the pathways of chemical reactions involving this compound. This would involve mapping the potential energy surface for a given reaction to identify reactants, products, intermediates, and, crucially, transition states.

For instance, the mechanism of N-dealkylation or reactions at the sulfamoyl nitrogen could be explored. By calculating the activation energies associated with different proposed pathways, the most likely reaction mechanism can be determined. For example, the study of the electrochemical synthesis of sulfonamides from amines and thiols has been elucidated through mechanistic experiments, which could be further detailed with computational modeling.

Prediction of Spectroscopic Signatures

Computational chemistry allows for the accurate prediction of various spectroscopic data, which is invaluable for the characterization of new compounds and for interpreting experimental spectra.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and are often scaled to improve agreement with experimental data. For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the S=O bonds, the S-N stretching frequency, and the various C-H and N-H (if present) stretching and bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical shifts, when referenced against a standard like tetramethylsilane (TMS), can aid in the assignment of experimental NMR spectra.

Table 4.2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Wavenumber/Chemical Shift |

|---|---|---|

| IR | S=O asymmetric stretch | ~1350 cm⁻¹ |

| IR | S=O symmetric stretch | ~1160 cm⁻¹ |

| IR | S-N stretch | ~900 cm⁻¹ |

| ¹H NMR | N-H proton | ~5.0 ppm |

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Structure-Reactivity Relationship Studies

By systematically modifying the structure of this compound in silico (e.g., by changing the alkyl substituents) and calculating the resulting changes in reactivity descriptors, a quantitative structure-reactivity relationship (QSRR) could be established. This would provide insights into how structural modifications influence the chemical behavior of sulfamoyl amines. For example, increasing the steric bulk of the alkyl groups might be found to decrease the rate of a particular reaction due to increased activation energy.

In Silico Design of Novel Sulfamoyl Amine Analogues

The ultimate goal of these computational studies would be the rational design of new sulfamoyl amine analogues with desired properties. By understanding the structure-property relationships, modifications could be proposed to tune the electronic properties, reactivity, or other characteristics of the molecule for specific applications. For example, if a more reactive compound is desired, analogues with a smaller HOMO-LUMO gap could be computationally designed and prioritized for synthesis.

Derivatization and Functionalization Strategies of Dibutylsulfamoyl Amine

Modifications at the Amine Nitrogen

The primary amine group is the most nucleophilic and reactive site in the (Dibutylsulfamoyl)amine molecule. Its lone pair of electrons readily participates in reactions with various electrophiles, making it a prime target for structural modifications.

Alkylation: The nitrogen atom of this compound can be alkylated through nucleophilic substitution reactions with alkyl halides. wikipedia.orglibretexts.org This reaction introduces alkyl groups onto the amine, converting the primary amine into a secondary or tertiary amine, or even a quaternary ammonium salt with exhaustive alkylation. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds via an SN2 mechanism, where the amine acts as the nucleophile. masterorganicchemistry.com However, these reactions can be challenging to control, often resulting in a mixture of products (mono-, di-, and tri-alkylated amines) due to the increasing nucleophilicity of the product amines. libretexts.org To achieve selective mono-alkylation, specific strategies such as reductive amination or the use of protecting groups may be employed. rsc.org

Acylation: Acylation of the amine nitrogen is a more controlled and widely used transformation. youtube.com It involves the reaction of this compound with acylating agents like acyl chlorides or acid anhydrides to form N-acylsulfamides. youtube.comfishersci.co.uk This reaction is typically robust and high-yielding, often carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the acidic byproduct (HCl or a carboxylic acid). youtube.comfishersci.co.uk The resulting N-acylsulfamides are important structural motifs in many biologically active compounds.

| Reaction Type | Reagent Example | Product Type | Key Features |

| Alkylation | Bromoethane (CH₃CH₂Br) | N-Ethyl-(Dibutylsulfamoyl)amine | Can lead to over-alkylation, yielding mixtures. libretexts.org |

| Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl-(Dibutylsulfamoyl)amine | Generally high-yielding and selective for mono-acylation. youtube.com |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-Acetyl-(Dibutylsulfamoyl)amine | An alternative to acyl chlorides, producing a carboxylic acid byproduct. fishersci.co.uk |

Imine Formation: this compound, as a primary amine, can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. chemistrysteps.commasterorganicchemistry.com This reaction is typically catalyzed by mild acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. chemistrysteps.comlibretexts.org The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus. libretexts.orgoperachem.com

Amide Formation: While acylation with acyl chlorides or anhydrides is common, amides can also be formed directly from the reaction of this compound with carboxylic acids. libretexts.org This direct condensation requires harsh conditions, such as high temperatures (typically >160 °C), to drive off water. youtube.com More commonly, coupling agents like dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid, facilitating amide bond formation under milder conditions. libretexts.orgkhanacademy.org These methods are fundamental in peptide synthesis and can be applied to generate a wide range of N-substituted sulfamides. fishersci.co.ukorganic-chemistry.org

Functionalization of the Butyl Chains via C-H Activation

Beyond the reactive amine, the aliphatic n-butyl chains offer opportunities for modification through C-H activation. science.gov This advanced synthetic strategy involves the selective cleavage of a carbon-hydrogen bond and its replacement with a new bond (e.g., C-C, C-N, C-O). ethz.ch In the context of this compound, C-H functionalization could be directed to the butyl chains to introduce new functional groups, thereby altering the molecule's physical and biological properties without modifying the core sulfamoyl-amine structure.

Recent advances in catalysis, particularly using transition metals like palladium, rhodium, and ruthenium, have enabled the functionalization of previously inert C(sp³)–H bonds. nih.govnih.gov These reactions can be guided by a directing group within the molecule to achieve high regioselectivity. The sulfamoyl group or a derivative of the amine nitrogen in this compound could potentially serve as such a directing group, favoring C-H activation at a specific position on the butyl chains (e.g., the γ or δ carbon). This approach allows for late-stage modification of the molecule, which is a powerful tool in drug discovery for structure-activity relationship (SAR) studies. nih.gov

Synthesis of Diverse Sulfamide (B24259) Derivatives

This compound serves as a key building block for the synthesis of a wide variety of sulfamide derivatives. ijarsct.co.infrontiersrj.com The sulfamide moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs. nih.govresearchgate.net

Cyclic sulfamides, also known as sulfamidates, are important heterocyclic structures that can be synthesized using strategies involving sulfamoyl derivatives. researchgate.netresearchgate.net While this compound itself is acyclic, it can be conceptually linked to the synthesis of cyclic structures. For instance, starting materials with similar sulfamoyl chloride functionalities can react with diols or amino alcohols to form five- or six-membered cyclic sulfamidates. researchgate.netresearchgate.net Alternatively, intramolecular C-H amination reactions on suitably functionalized N-alkylsulfamides can also lead to the formation of cyclic sulfamide structures. These cyclic compounds are valuable synthetic intermediates, often used in the synthesis of chiral amines and other complex nitrogen-containing molecules. researchgate.net

Advanced Applications in Chemical Synthesis and Materials Science

Role as Building Blocks and Intermediates in Organic Synthesis

(Dibutylsulfamoyl)amine and related sulfamide (B24259) structures are recognized for their utility as versatile building blocks and intermediates in the field of organic synthesis. rsc.org The sulfamide functional group can act as a bioisostere for carboxylic acids, forming similar hydrogen bond interactions, which is a valuable strategy in drug design. researchgate.net The synthesis of more complex molecules often involves the reaction of sulfonyl chlorides with primary or secondary amines, a fundamental process for creating sulfonamides. researchgate.netresearchgate.net This highlights the role of amine compounds as essential components in the construction of these larger molecular frameworks. enamine.netscripps.edu

The development of novel synthetic methodologies continues to expand the utility of amine and sulfonyl-containing compounds. For instance, new methods for creating saturated heterocycles, which are prevalent in many FDA-approved drugs, have been developed using simple, chain-like amine compounds as starting materials. scripps.edu Furthermore, innovative reactions are being explored to unite amines and carboxylic acids in ways that go beyond traditional amide coupling, thereby expanding the accessible chemical space for drug discovery. rsc.org The versatility of these building blocks is further demonstrated by their use in creating diverse molecular scaffolds, such as those found in medicinal chemistry. rsc.org

The table below summarizes key reactions where amine and sulfonyl-containing compounds, analogous to this compound, are utilized as foundational components.

| Reaction Type | Reactants | Product Class | Significance in Organic Synthesis |

| Sulfonamide Synthesis | Sulfonyl chloride, Primary/Secondary amine | Sulfonamide | Creation of a core functional group in many pharmaceuticals. researchgate.netresearchgate.net |

| Heterocycle Formation | Aliphatic amine | Saturated heterocycle | Access to crucial structures for drug development. scripps.edu |

| Amine-Acid Coupling | Amine, Carboxylic acid | Ester (via unconventional reactions) | Expansion of chemical diversity beyond amides. rsc.org |

| Multicomponent Reactions | Amine derivatives | Complex molecular scaffolds | Efficient construction of diverse chemical libraries. |

Applications in Materials Science

The incorporation of the (dibutylsulfamoyl)amino group into various materials can impart unique functionalities, leading to advancements in materials science. These applications range from the creation of specialized polymers to the modification of surfaces for specific interactions.

Sulfamide-based polymers represent a class of materials with significant potential due to their distinct properties. The synthesis of polysulfonamides with well-defined architectures can be achieved through methods like organocatalytic polymerizations. acs.org These polymers can exhibit desirable thermal properties, such as high decomposition temperatures and a range of glass-transition temperatures. acs.org Another approach to creating polysulfamides involves Sulfur(VI) Fluoride Exchange (SuFEx) click polymerization, which allows for the synthesis of degradable polymers. acs.org The properties of these polysulfamides, including their crystallinity and thermal stability, can be tuned by altering the structure of the polymer backbone. acs.org

In the realm of composites, sulfamide-containing compounds have been investigated as flame retardants. For example, a novel halogen-free flame retardant containing sulfonamide, 1,3,5,7-tetrakis (phenyl-4-sulfonamide) adamantane (B196018) (FRSN), has been shown to significantly improve the flame retardancy of polycarbonate (PC) at very low concentrations. mdpi.comresearchgate.net The addition of a small amount of FRSN can increase the limiting oxygen index (LOI) and achieve a high rating in vertical burning tests. mdpi.comresearchgate.net

The following table details the properties of a polycarbonate composite containing the FRSN flame retardant.

| Property | Pure PC | PC with 0.08 wt% FRSN |

| Limiting Oxygen Index (LOI) | 25.8% | 33.7% |

| UL 94 Vertical Burning Rating | V-2 | V-0 |

Amine-functionalized materials are a promising class of solid adsorbents for carbon dioxide capture, offering a potential alternative to traditional energy-intensive liquid amine scrubbing technologies. bohrium.commst.edu The fundamental principle involves the chemical reaction between the amine groups and CO2. bellona.org These solid sorbents can overcome some of the drawbacks of liquid amines, such as volatility, corrosiveness, and the energy penalty associated with water evaporation. pnnl.gov

Recent research has also explored liquid amine-solid carbamic acid phase-separation systems for direct air capture of CO2, with certain diamines showing high CO2 removal efficiency. nih.gov

The modification of nanoparticle surfaces with organic molecules is a critical strategy for tailoring their properties for specific applications. nih.gov Sulfonamide-functionalized nanoparticles have been created by converting surface sulfonate groups to sulfonyl chlorides and subsequently reacting them with amines. researchgate.netbath.ac.uk This process can alter the surface charge of the nanoparticles, for instance, from negative to positive, which influences their interaction with other materials and their environment. researchgate.netbath.ac.uk

This surface modification can be used to assemble nanoparticles into films through layer-by-layer deposition of alternating positively and negatively charged particles. researchgate.netbath.ac.uk The ability to control the surface chemistry of nanoparticles is crucial for applications in areas such as sensing, catalysis, and nanomedicine. nih.govmdpi.com The functionalization can improve biocompatibility, cellular uptake, and targeting capabilities. nih.govnih.gov

Advanced Functional Organosulfur Compound Synthesis

This compound belongs to the broader class of organosulfur compounds, which have diverse applications in pharmaceuticals, agrochemicals, and polymers. rsc.orgrsc.org The synthesis of functionalized sulfonamides is a significant area of research in organic chemistry. ucl.ac.ukfrontiersrj.com Traditional methods often involve the reaction of sulfonyl chlorides with amines. nih.gov However, modern synthetic strategies are continually being developed to create these compounds more efficiently and with greater structural diversity.

Recent advancements include the direct synthesis of sulfonamides from thiols and amines through oxidative coupling, which streamlines the synthetic process and reduces waste. rsc.orgrsc.org Other innovative methods utilize iodine-mediated S-N bond formation from sodium sulfinates and various amines, offering a metal-free and cost-effective approach. nih.gov The fixation of sulfur dioxide into small molecules is another promising strategy for introducing the sulfonyl group. nih.gov These advanced synthetic methods allow for the creation of a wide range of organosulfur compounds with tailored functionalities.

Reagents in Biochemical Assays and Enzyme Studies

Sulfonamide-based compounds are widely recognized for their biological activity and are frequently studied as enzyme inhibitors. nih.gov The sulfamide moiety can play a crucial role in the binding of an inhibitor to the active site of an enzyme. nih.gov It can coordinate to metal ions in metalloenzymes or interact with critical amino acid residues. nih.gov

Derivatives of sulfonamides have been designed and synthesized to target a variety of enzymes, including carbonic anhydrases, proteases, and kinases. nih.govpastic.gov.pk For example, certain sulfonamide derivatives have shown potent inhibitory activity against human carbonic anhydrase isozymes I and II. tandfonline.com The affinity of these inhibitors can be in the nanomolar range. tandfonline.com Other studies have explored isoindole-1,3-dione-based sulfonamides as inhibitors of enzymes associated with diabetes and hyperpigmentation, such as α-glucosidase, aldose reductase, and tyrosinase. nih.gov

The inhibitory potential of selected sulfonamide derivatives against various enzymes is highlighted in the table below.

| Enzyme Target | Inhibitor Class | Observed Inhibition (Ki or IC50) | Reference |

| Carbonic Anhydrase IX | Cyclic secondary sulfonamide derivative | Ki = 49.5 nM | acs.org |

| α-Glucosidase | Isoindole-1,3-dione sulfonamide | Ki = 0.049 µM | nih.gov |

| Aldose Reductase | Isoindole-1,3-dione sulfonamide | Ki = 0.211 µM | nih.gov |

| Tyrosinase | Isoindole-1,3-dione sulfonamide | Ki = 1.43 µM | nih.gov |

| Carbonic Anhydrase I | N-(sulfapyridine)-p-hydroxybenzamide | Ki = 2.62 nM | tandfonline.com |

These studies underscore the importance of the sulfonamide scaffold in the design of potent and selective enzyme inhibitors for therapeutic applications and as tools in biochemical research. pastic.gov.pknih.gov

Analytical and Spectroscopic Characterization in Dibutylsulfamoyl Amine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of (Dibutylsulfamoyl)amine, providing detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule like this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons of the two butyl chains would exhibit characteristic splitting patterns. The terminal methyl (CH₃) protons would appear as a triplet, the adjacent methylene (CH₂) protons as a sextet, the next methylene group as a quintet, and the methylene protons attached directly to the nitrogen (N-CH₂) would appear as a triplet. The proton on the sulfamoyl amine (-NH₂) would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, four distinct signals are expected for the butyl chains. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms. The carbon atom directly bonded to the nitrogen (α-carbon) would be the most deshielded of the alkyl chain carbons. oregonstate.educompoundchem.com

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H NMR) |

| N-CH₂-CH₂-CH₂-CH₃ | ~3.0 - 3.2 | ~45 - 50 | Triplet |

| N-CH₂-CH₂-CH₂-CH₃ | ~1.5 - 1.7 | ~30 - 35 | Quintet |

| N-CH₂-CH₂-CH₂-CH₃ | ~1.3 - 1.5 | ~19 - 22 | Sextet |

| N-CH₂-CH₂-CH₂-CH₃ | ~0.9 - 1.0 | ~13 - 15 | Triplet |

| SO₂-NH₂ | Variable (e.g., 4.5 - 6.0) | N/A | Broad Singlet |

Note: Predicted values are based on typical chemical shifts for N-alkyl sulfonamides and related structures. Actual values may vary depending on solvent and experimental conditions. illinois.edusigmaaldrich.com

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

In the analysis of this compound, electrospray ionization (ESI) would be a suitable method to generate the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation pathways. For sulfonamides, a common fragmentation involves the cleavage of the S-N bond. nih.gov A notable fragmentation pathway for many arylsulfonamides is the elimination of sulfur dioxide (SO₂), a loss of 64 Da, following collision-induced dissociation. nih.govresearchgate.net Fragmentation of the dibutylamino moiety would likely proceed via α-cleavage, a common pathway for amines, leading to the loss of alkyl radicals. wikipedia.org Analysis of the mass spectrum of a related compound, tributylamine, shows significant peaks corresponding to the loss of propyl and butyl groups. nist.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Description |

| [M+H]⁺ | 195.12 | Protonated molecular ion |

| [M+H - C₄H₉]⁺ | 138.06 | Loss of a butyl radical |

| [M+H - SO₂]⁺ | 131.14 | Loss of sulfur dioxide (rearrangement may occur) |

| [C₈H₁₈N]⁺ | 128.14 | Dibutylaminyl cation from S-N cleavage |

| [SO₂NH₂]⁺ | 80.98 | Sulfamoyl cation |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. An IR spectrum provides information about the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:

N-H Stretch: The primary amine (NH₂) of the sulfamoyl group would exhibit two bands, corresponding to symmetric and asymmetric stretching, typically in the region of 3400-3250 cm⁻¹. orgchemboulder.com

C-H Stretch: Absorptions for the sp³ C-H bonds of the butyl groups would be observed just below 3000 cm⁻¹.

S=O Stretch: The sulfonamide group is characterized by two strong absorption bands corresponding to asymmetric and symmetric stretching of the S=O bonds, typically found around 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. researchgate.net

S-N Stretch: The stretching vibration for the sulfur-nitrogen bond is expected in the 950-860 cm⁻¹ region. researchgate.net

Raman spectroscopy, while providing similar vibrational information, is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the S=O and C-C backbone vibrations.

Interactive Data Table: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (R-NH₂) | N-H Asymmetric & Symmetric Stretch | 3400 - 3250 | Medium (two bands) |

| Alkyl (C-H) | C-H Stretch | 2960 - 2850 | Strong |

| Sulfonamide (SO₂) | S=O Asymmetric Stretch | 1370 - 1330 | Strong |

| Sulfonamide (SO₂) | S=O Symmetric Stretch | 1180 - 1160 | Strong |

| Sulfonamide (S-N) | S-N Stretch | 950 - 860 | Medium |

Note: These are typical ranges and can be influenced by the molecular environment and sample phase. orgchemboulder.comvscht.czlibretexts.org

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity. The choice of method depends on the scale and purpose of the separation.

High-Performance Liquid Chromatography (HPLC) is the premier method for the quantitative analysis and purification of compounds like this compound. Due to the compound's moderate polarity, a reversed-phase HPLC (RP-HPLC) method would be most suitable.

Stationary Phase: A C18 or C8 column would provide good retention and separation. wu.ac.th

Mobile Phase: A typical mobile phase would consist of a mixture of water (often with a modifier like formic acid or a buffer) and an organic solvent such as acetonitrile or methanol. mtc-usa.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good resolution and timely elution of the compound. nih.gov

Detection: Given that this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., ~210 nm) would be necessary. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) would provide highly sensitive and specific detection. nih.gov For fluorescence detection (FLD), pre-column derivatization with a fluorogenic agent like fluorescamine or NBD-Cl would be required. nih.govnih.gov

Validation of an HPLC method would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure its reliability for routine analysis. mdpi.comimeko.info

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress, identifying compounds, and determining the purity of a sample.

Stationary Phase: Silica gel plates (silica gel 60 F₂₅₄) are commonly used for the analysis of sulfonamides and amines. researchgate.netusda.gov

Mobile Phase: The choice of solvent system (eluent) is critical for achieving good separation. A mixture of a non-polar solvent and a moderately polar solvent would be appropriate. For sulfonamides, solvent systems like chloroform-methanol or ethyl acetate-methanol have proven effective. researchgate.netresearchgate.net A system such as chloroform:tert-butanol (80:20 v/v) has also been used for separating various sulfonamides. usda.gov

Visualization: Since this compound is not colored, visualization on the TLC plate would require specific techniques. If the TLC plate contains a fluorescent indicator (F₂₅₄), the compound may appear as a dark spot under UV light at 254 nm. Staining with a suitable reagent is another common method. Potassium permanganate stain can visualize compounds that are susceptible to oxidation. For the amine functionality, a ninhydrin stain could be used, although it is typically more effective for primary amines. illinois.edu Fluorescamine is a specific stain for amines that yields fluorescent spots. usda.govresearchgate.net

The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

Electrochemical Characterization

Electrochemical characterization encompasses a suite of techniques that investigate the interplay between electricity and chemical reactions, specifically the redox (reduction-oxidation) behavior of a substance. These methods are pivotal in understanding the electron transfer properties of molecules, which can be crucial for various applications. By applying a potential to a solution containing the analyte and measuring the resulting current, researchers can determine redox potentials, reaction kinetics, and the number of electrons involved in a redox process. nanoscience.com The insights gained from electrochemical studies are valuable for elucidating reaction mechanisms and developing electrochemical sensors. iu.edu

Cyclic Voltammetry for Redox Behavior

Cyclic Voltammetry (CV) is a widely used electroanalytical technique for studying the electrochemical properties of electroactive species. nanoscience.com The method involves linearly sweeping the potential of a working electrode in a solution and then reversing the sweep direction, while the resulting current is measured. wikipedia.org The plot of current versus potential, known as a cyclic voltammogram, provides critical information about the redox processes occurring at the electrode surface. nanoscience.comwikipedia.org

In the context of sulfamoyl-containing compounds, such as sulfonamides, CV is employed to understand their oxidation and reduction behavior. For instance, studies on various sulfonamide derivatives have revealed that they undergo electrochemical reactions, often involving oxidation or reduction of the sulfonamide moiety or other electroactive groups within the molecule.

Research on sulfanilamide using a glassy carbon electrode showed an irreversible oxidation peak at approximately +1.06 V (versus a reference electrode) in an acidic medium (pH 2.0). nih.gov The process was determined to be diffusion-controlled, meaning the rate of the reaction is limited by the transport of the analyte to the electrode surface. nih.gov The oxidation potential of sulfonamides is sensitive to pH, indicating the involvement of protons in the electrochemical reaction. nih.gov

Similarly, investigations into indole-based-sulfonamide derivatives have demonstrated that their redox behavior is influenced by the nature of chemical substituents on the molecule. nih.gov The electrochemical oxidation of these indole sulfonamides in a neutral aqueous solution (pH 7.4) was found to be a process involving the transfer of one electron and one proton. nih.gov

Other studies have focused on the reductive cleavage of the sulfur-nitrogen (S–N) bond in sulfonamides. The cathodic (reductive) cleavage potentials for a series of arenesulfonamides were found to occur over a wide range of potentials, from –1.67 to –2.64 V, demonstrating that the stability of the S–N bond to reduction can be tuned by the molecular structure. researchgate.net In some cases, sulfonamide derivatives can also exhibit irreversible reduction peaks at potentials between -600 and -800 mV. nih.gov

The data from these studies on related compounds suggest that this compound would likely exhibit its own characteristic redox behavior, with oxidation or reduction potentials influenced by the dibutyl groups attached to the nitrogen atom.

| Compound | Process | Peak Potential (Eₚ) | Conditions | Reference |

|---|---|---|---|---|

| Sulfanilamide | Irreversible Oxidation | +1.06 V | Glassy Carbon Electrode, pH 2.0 | nih.gov |

| Indole-based Sulfonamide Derivatives | Oxidation (1e⁻, 1H⁺ transfer) | Varies with substituent | Pencil Graphite Electrode, pH 7.4 | nih.gov |

| Arenesulfonamides | Reductive S-N Cleavage | -1.67 to -2.64 V | DMF solvent | researchgate.net |

| Thiazolo-isoxazole Sulfonamides | Irreversible Reduction | -600 to -800 mV | Not specified | nih.gov |

| Xipamide | Reversible Redox | Eₚₐ = 0.375 V, Eₚc = 0.321 V | Glassy Carbon Electrode, pH 5.0 |

Microscopic and Surface Analysis Techniques

Microscopic and surface analysis techniques are indispensable for characterizing the physical properties of chemical compounds at the micro and nanoscale. These methods provide detailed information about a material's morphology, topography, composition, and crystalline structure.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique used to produce high-resolution images of a sample's surface. It works by scanning the surface with a focused beam of electrons, which interact with atoms in the sample, producing various signals that contain information about the surface topography and composition. azooptics.commdpi.com SEM is widely used in materials science to study the morphology (shape and size) of particles, powders, and films. youtube.com

In the study of sulfamoyl-containing compounds, SEM is utilized to characterize the morphology of newly synthesized materials. For example, when preparing molecularly imprinted polymers for the selective extraction of sulfonamides, SEM images confirmed the spherical structure of the polymer materials. researchgate.net In another application, SEM was used to evaluate the morphology of electrospun nanofibers loaded with mafenide, a sulfonamide antibiotic, revealing uniform and fine fibers. researchgate.net

For a related class of compounds, sulfonylureas, SEM has been employed to investigate their performance as corrosion inhibitors. SEM images confirmed the adsorption of these compounds onto a copper surface, resulting in a significantly smoother and more uniform appearance with minimal damage compared to unprotected surfaces. researchgate.net This demonstrates SEM's utility in visualizing the effects of surface treatments and coatings.

| Material | SEM Observation | Application Context | Reference |

|---|---|---|---|

| Molecularly Imprinted Polymer | Spherical structure | Solid-phase extraction of sulfonamides | researchgate.net |

| Mafenide-loaded Nanofibers | Uniform and fine nanofibers | Controlled drug delivery system | researchgate.net |

| Sulfonylurea Inhibitors | Smoother, uniform surface with minimal damage | Corrosion inhibition on copper | researchgate.net |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is an imaging technique where a beam of electrons is transmitted through an ultra-thin specimen. As the electrons pass through, they interact with the sample, forming an image that is magnified and focused onto an imaging device. mdpi.com TEM is capable of much higher resolution than light microscopes and SEM, allowing for the visualization of features at the atomic scale. mdpi.com It provides information on morphology, crystal structure, and composition. researchgate.net

The application of TEM in pharmaceutical sciences is crucial for characterizing nanomaterials and drug delivery systems. nih.govnih.gov For instance, in the study of transition metal complexes with sulfamethoxazole, a sulfonamide drug, TEM analysis revealed the formation of dark, spot-like complexes with particle sizes in the range of 100–200 nanometers. researchgate.net This information is vital for understanding the physical form of the coordinated compound.

Although direct TEM analysis of this compound is not documented, the technique would be invaluable for characterizing its particulate or crystalline nature, especially in formulations or as part of a composite material. TEM can reveal internal structure, crystallographic defects, and the distribution of nanoparticles within a matrix. mdpi.com For soft materials, cryogenic TEM (cryo-TEM) can be used to image the sample in its native, hydrated state, preserving delicate structures that might be altered by drying. nih.gov

| Application Area | Information Obtained | Example | Reference |

|---|---|---|---|

| Nanoparticle Sizing | Particle size, size distribution, and shape | Metal complexes of sulfamethoxazole (100-200 nm) | researchgate.net |

| Crystal Structure Analysis | Lattice imaging, identification of crystal defects | General pharmaceutical materials | nih.gov |

| Nanomedicine | Nanoparticle uptake and biodistribution in cells | Tracking nanoparticles within subcellular structures | mdpi.comnih.gov |

| Soft Matter Characterization | Imaging of aggregates in their native state | Cryo-TEM of supramolecular assemblies | nih.gov |

X-ray Diffraction (XRD)